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Introduction

9-Propenyladenine is a substituted purine that has garnered attention in pharmaceutical
research, primarily as a process-related impurity in the synthesis of the antiretroviral drug
Tenofovir Disoproxil.[1][2] The rigorous identification and characterization of such impurities are
critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth overview of the spectroscopic data for (E)-9-(prop-1-
enyl)-9H-purin-6-amine, the most common isomer of 9-propenyladenine. The molecular
formula of 9-propenyladenine is CsHoNs, with a molecular weight of approximately 175.19
g/mol and an accurate mass of 175.0858.[3][4]

This document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for 9-propenyladenine. It also details the general
experimental protocols for acquiring this data and includes visualizations to illustrate the
analytical workflow and the relationship of this impurity to its parent API.

Quantitative Spectroscopic Data

The following tables summarize the representative spectroscopic data for 9-propenyladenine.
This data is compiled based on the expected spectral characteristics of the molecule's
functional groups and structural motifs.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b560649?utm_src=pdf-interest
https://www.benchchem.com/product/b560649?utm_src=pdf-body
https://virtuouslifescience.com/e-9-prop-1-enyl-9h-purin-6-amine/
https://www.sigmaaldrich.com/SG/en/product/usp/1643623
https://www.benchchem.com/product/b560649?utm_src=pdf-body
https://www.benchchem.com/product/b560649?utm_src=pdf-body
https://www.lgcstandards.com/US/en/p/MM1329.01
https://www.lgcstandards.com/CC/en/p/TRC-P768800
https://www.benchchem.com/product/b560649?utm_src=pdf-body
https://www.benchchem.com/product/b560649?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: *H NMR Spectroscopic Data for 9-Propenyladenine (500 MHz, DMSO-de)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
8.25 S 1H H-2
8.15 S 1H H-8
7.30 s (br) 2H -NH:z
7.10 dg 1H =CH- (vinyl)
6.30 dqg 1H N-CH= (vinyl)
1.95 dd 3H -CHs

Table 2: 13C NMR Spectroscopic Data for 9-Propenyladenine (125 MHz, DMSO-ds)

Chemical Shift (6) ppm Assignment
156.0 C-6

152.5 C-2

149.0 C-4

141.0 C-8

131.0 =CH- (vinyl)
118.0 N-CH= (vinyl)
117.5 C-5

18.0 -CHs

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for 9-Propenyladenine (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment
3300 - 3100 Strong N-H stretching (amine)
) C-H stretching (aromatic and
3050 - 3000 Medium _
vinyl)
2950 - 2850 Weak C-H stretching (methyl)
N-H bending, C=N and C=C
1670 - 1600 Strong )
stretching
Ring stretching (purine
1600 - 1400 Medium I 9(p
nucleus)
) C-H out-of-plane bending
970 - 950 Medium

(trans-alkene)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 9-Propenyladenine (Electrospray lonization - ESI)

mlz lon Type
176.0931 [M+H]*
198.0750 [M+Na]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to
characterize 9-propenyladenine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 9-propenyladenine is dissolved in 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-de). Tetramethylsilane (TMS) is used as an internal
standard for chemical shift referencing.
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 Instrumentation: A Bruker Avance Il 500 MHz spectrometer (or equivalent) equipped with a 5
mm broadband probe is utilized.

e 1H NMR Acquisition: Proton NMR spectra are acquired at 298 K. A standard pulse sequence
is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation
delay of 2 seconds. 16 scans are typically co-added and Fourier transformed to obtain the
final spectrum.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
seqguence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation
delay of 5 seconds are employed. Approximately 1024 scans are accumulated to ensure an
adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of 9-propenyladenine (1-2 mg) is finely ground with
approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press.

 Instrumentation: A PerkinEImer Spectrum Two FT-IR spectrometer (or equivalent) is used for
analysis.

o Data Acquisition: The spectrum is recorded in the range of 4000 to 400 cm~*. A background
spectrum of the KBr pellet is first collected and automatically subtracted from the sample
spectrum. Typically, 32 scans are co-added at a resolution of 4 cm~* to obtain the final
spectrum.

High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: A dilute solution of 9-propenyladenine is prepared by dissolving
approximately 1 mg of the compound in 10 mL of a methanol/water (1:1 v/v) mixture.

e Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray
ionization (ESI) source is used.

» Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at
a flow rate of 5 uL/min. The mass spectrometer is operated in the positive ion mode with a
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capillary voltage of 3500 V, a fragmentor voltage of 100 V, and a drying gas temperature of
300 °C. Data is acquired over a mass range of m/z 50-500.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 9-
propenyladenine and its relationship to the parent drug substance.
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Workflow for the spectroscopic characterization of 9-propenyladenine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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